4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

IDO1/TDO Dual Inhibition Structure-Activity Relationship Tumor Immunology

4-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (CAS: 303797-05-9), designated as compound 23, is a synthetic 1H-indazole-4-amine derivative that functions as a potent, dual inhibitor of human indoleamine 2,3-dioxygenase 1 (hIDO1) and tryptophan 2,3-dioxygenase (hTDO). Its biochemical profile, validated co-crystal structure, and oral bioavailability distinguish it from earlier IDO1-selective inhibitors, positioning it as a critical chemical probe for studying tryptophan catabolism in tumor microenvironments and Parkinson's disease pathogenesis.

Molecular Formula C20H15BrN2O2
Molecular Weight 395.256
CAS No. 303797-05-9
Cat. No. B2601655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
CAS303797-05-9
Molecular FormulaC20H15BrN2O2
Molecular Weight395.256
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)Br)C=CC=C3C1=O
InChIInChI=1S/C20H15BrN2O2/c1-2-23-17-11-10-16(14-4-3-5-15(18(14)17)20(23)25)22-19(24)12-6-8-13(21)9-7-12/h3-11H,2H2,1H3,(H,22,24)
InChIKeyVWOUVKLRRHHLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide: A Validated Dual IDO1/TDO Inhibitor Scaffold for Immuno-Oncology and Neuroinflammation Research


4-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (CAS: 303797-05-9), designated as compound 23, is a synthetic 1H-indazole-4-amine derivative that functions as a potent, dual inhibitor of human indoleamine 2,3-dioxygenase 1 (hIDO1) and tryptophan 2,3-dioxygenase (hTDO) [1]. Its biochemical profile, validated co-crystal structure, and oral bioavailability distinguish it from earlier IDO1-selective inhibitors, positioning it as a critical chemical probe for studying tryptophan catabolism in tumor microenvironments and Parkinson's disease pathogenesis [1][2].

Why IDO1-Selective Inhibitors Cannot Substitute for the Dual IDO1/TDO Profile of Compound 23


In-class substitution fails because the target compound's primary differentiation lies in its balanced dual inhibition of hIDO1 and hTDO [1]. Standard IDO1-selective inhibitors (e.g., Epacadostat) are mechanistically blind to TDO-mediated tryptophan depletion, a key compensatory resistance pathway in many cancers [1]. Compound 23 is not simply a more potent IDO1 inhibitor; its essential procurement value is its quantified selectivity profile (hTDO IC50 = 40 nM vs. hIDO1 IC50 = 640 nM) that simultaneously blocks both enzymes [1]. Using a single-target analog would leave TDO-driven immune escape unaddressed, fundamentally altering the experimental outcome [1].

Quantitative Differentiation Guide for Compound 23 Against Its Closest Analogs


Head-to-Head Selectivity: Compound 23's 16-Fold Preference for hTDO over hIDO1

Compound 23 exhibits a clear selectivity window, inhibiting hTDO with an IC50 of 40 nM, which is 16-fold more potent than its inhibition of hIDO1 (IC50 = 640 nM) [1]. This contrasts with the precursor compound 22, which demonstrates a markedly different selectivity profile [2].

IDO1/TDO Dual Inhibition Structure-Activity Relationship Tumor Immunology

Structural Proof of Engagement: Co-Crystal Structure with Human IDO1

A high-resolution (2.17 Å) co-crystal structure of compound 23 bound to human IDO1 has been solved and deposited (PDB: 8U5I) [1]. This structural data reveals the binding mode and direct coordination with the heme ferrous and ferric states, a mechanistic feature not publicly available for many earlier analogs [1]. In contrast, the co-crystal structure of the related compound 22 (deposited separately) highlights how structural changes from 22 to 23 directly translate into improved selectivity and potency [2].

Ligand-Protein Interaction X-ray Crystallography PDB 8U5I

In Vivo Pharmacokinetic Validation: Proving Oral Bioavailability and Brain Penetration

Compound 23 demonstrates favorable in vivo pharmacokinetic (PK) properties, including oral bioavailability and brain penetration in mice [1]. This is a critical differentiator from many IDO1 inhibitors like Epacadostat, which have shown limited brain penetration and are thus unsuitable for neuro-oncology or neuroinflammation models [2].

Pharmacokinetics Blood-Brain Barrier Penetration In Vivo Mouse Model

Therapeutic Effect: Comparable Efficacy to Madopar in a Parkinson's Disease Mouse Model

In an MPTP-induced mouse model of Parkinson's disease, compound 23 demonstrated efficacy against motor coordination deficits that was comparable to Madopar, a standard clinical anti-PD drug [1]. This in vivo disease-modifying evidence is absent for many standard IDO1 inhibitors, which have not been evaluated in such neuroinflammatory contexts, making this a unique value proposition for procuring 23 [1].

Parkinson's Disease In Vivo Efficacy Neuroprotection

Off-Target Selectivity: Minimal Inhibition of CYP2C9

Compound 23 shows a clean off-target profile against key cytochrome P450 enzymes, with an IC50 of 9.27 μM for CYP2C9, indicating a low risk of metabolic drug-drug interactions [1]. This compares favorably to other IDO1/TDO inhibitors where CYP inhibition liabilities have been a major concern [1]. A weak CYP profile simplifies co-dosing in complex disease models.

Drug-Drug Interaction Cytochrome P450 Safety Pharmacology

High-Value Application Scenarios for 4-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide


Chemical Probe for Deconvoluting IDO1 vs. TDO Mediated Immune Suppression

Leverage the 16-fold selectivity for hTDO over hIDO1 [1] to dissect the individual contributions of these enzymes in tumor immunology models. Co-administer with an IDO1-selective inhibitor (e.g., Epacadostat) or use in IDO1-knockout systems to isolate TDO-specific effects, a protocol not feasible with pan-inhibitors lacking this selectivity window.

Structure-Based Drug Design Using the Validated hIDO1 Co-Crystal Template

Utilize the high-resolution (2.17 Å) co-crystal structure (PDB: 8U5I) [1] as a starting point for fragment-based screening and scaffold hopping. The public availability of the structural complex with heme coordination details [1] provides a clear, experimentally validated template for computational chemists.

In Vivo Proof-of-Concept Studies for Parkinson's Disease and Neuroinflammation

Employ compound 23 as a validated, orally bioavailable, brain-penetrant tool compound in MPTP or other PD mouse models [1]. Its comparable efficacy to the clinical standard Madopar, combined with potential neuroprotective mechanisms (reducing inflammatory cytokines and quinolinic acid), makes it a superior choice over peripherally restricted IDO1 inhibitors.

Polypharmacy and Combination Therapy Studies Requiring a Clean CYP Profile

Design combination studies with chemotherapeutic agents or other CNS drugs, capitalizing on the >9 μM IC50 for CYP2C9 [1]. This minimizes confounding pharmacokinetic interactions, a common limitation of earlier IDO1 inhibitors with significant CYP inhibition.

Quote Request

Request a Quote for 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.